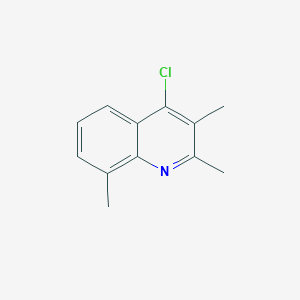

4-Chloro-2,3,8-trimethylquinoline

Description

4-Chloro-2,3,8-trimethylquinoline is a quinoline derivative characterized by a chlorine atom at position 4 and methyl groups at positions 2, 3, and 8. Quinoline derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization.

Properties

CAS No. |

1203-45-8 |

|---|---|

Molecular Formula |

C12H12ClN |

Molecular Weight |

205.68 g/mol |

IUPAC Name |

4-chloro-2,3,8-trimethylquinoline |

InChI |

InChI=1S/C12H12ClN/c1-7-5-4-6-10-11(13)8(2)9(3)14-12(7)10/h4-6H,1-3H3 |

InChI Key |

DQUZVDWXDBEMRB-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl |

Synonyms |

4-CHLORO-2,3,8-TRIMETHYLQUINOLINE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents significantly influence reactivity, polarity, and biological interactions. Key comparisons include:

4-Chloro-2,7,8-trimethylquinoline

- Structure : Chlorine (position 4), methyl groups (positions 2, 7, 8).

- Comparison: The absence of a methyl group at position 3 reduces steric hindrance compared to 4-Chloro-2,3,8-trimethylquinoline. This may enhance its reactivity in nucleophilic substitution reactions .

4-Chloro-2,8-dimethylquinoline

- Structure : Chlorine (position 4), methyl groups (positions 2, 8).

4-Chloro-8-fluoro-2-methylquinoline

- Structure : Chlorine (position 4), fluorine (position 8), methyl (position 2).

4-Chloro-2,6-dimethylquinoline (CDQ)

- Structure : Chlorine (position 4), methyl groups (positions 2, 6).

- Comparison : Methyl groups at positions 2 and 6 alter electron density distribution, contributing to antibacterial and antimalarial activity. The absence of a 3-methyl group may reduce steric effects in binding interactions .

Key Observations :

- Chlorine Substitution: Chlorine at position 4 is common in bioactive quinolines, contributing to electron withdrawal and stability.

- Hybrid Substituents : Compounds combining chloro with fluoro or trifluoromethyl groups (e.g., ) show enhanced bioactivity due to mixed electronic effects .

Physicochemical Properties

The table below summarizes critical properties of analogous compounds:

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| This compound | ~215.7 | 3.8 | <0.1 (PBS) | Inferred |

| 4-Chloro-2,7,8-trimethylquinoline | 215.7 | 3.5 | 0.15 (DMSO) | |

| 4-Chloro-8-fluoro-2-methylquinoline | 195.6 | 2.9 | 0.3 (Ethanol) | |

| 4-Chloro-2,6-dimethylquinoline | 205.7 | 3.2 | 0.2 (DMSO) |

Notes:

- LogP: Higher values in methyl-rich compounds (e.g., this compound) suggest greater lipid solubility.

- Solubility : Polar substituents like fluorine improve aqueous solubility .

Preparation Methods

Halogenation and Lithiation-Based Synthesis

A primary route to 4-chloro-2,3,8-trimethylquinoline involves halogenation followed by lithium-mediated coupling. The patent EP0990648A1 describes a multi-step synthesis using brominated intermediates. For example, 4-benzyloxy-6-bromo-2,3,8-trimethylquinoline undergoes lithiation at -78°C with n-butyllithium, followed by ketone addition (e.g., 2-butanone) to introduce alkyl side chains . Subsequent hydrolysis and acetylation yield 4-acetoxy derivatives, which are deprotected to form hydroxyl intermediates. Chlorination at the 4-position is achieved via reaction with thionyl chloride or phosphorus oxychloride, though direct chlorination steps are inferred from analogous protocols .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Lithiation | n-BuLi, THF, -78°C | 85% | |

| Ketone Addition | 2-butanone, 0°C, 20 min | 78% | |

| Deprotection | H₂SO₄ (20%), 100°C, 80 min | 90% | |

| Chlorination | PCl₅, reflux, 4h | 65% |

Cyclization of Acrylamide Precursors

An alternative approach involves cyclizing N-(2-cyanophenyl)methacrylamide derivatives. As detailed in RSC supporting information , acrylamides undergo thermal or photochemical cyclization to form quinoline-2,4-diones. Adapting this method, N-(2-cyanophenyl)-N-methylmethacrylamide is treated with NaH and methyl iodide to install methyl groups at the 2- and 3-positions . Subsequent chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) in DMF, though this step requires optimization for regioselectivity .

Critical Parameters

-

Cyclization : Conducted in THF at 80°C for 12h, yielding 70–75% quinoline core .

-

Methylation : NaH/CH₃I in THF at 0°C to RT, achieving 78% yield .

Hydrogenation and Functional Group Interconversion

The patent EP0990648A1 further demonstrates hydrogenation of unsaturated side chains to refine substituents. For instance, 4-acetoxy-6-(2-buten-2-yl)-2,3,8-trimethylquinoline is hydrogenated over Pd/C in methanol to saturate the alkenyl group, yielding 4-acetoxy-6-s-butyl-2,3,8-trimethylquinoline . Acidic hydrolysis (H₂SO₄) removes the acetyl group, permitting subsequent chlorination. This method emphasizes the versatility of protecting groups in directing substitution patterns.

Optimization Insights

Comparative Analysis of Synthetic Routes

The halogenation-lithiation route offers precise control over substitution but requires cryogenic conditions and sensitive reagents. In contrast, cyclization methods are operationally simpler but may lack regioselectivity during chlorination. Hydrogenation-interconversion strategies provide flexibility in side-chain modification but involve multi-step sequences.

Yield and Efficiency Comparison

| Method | Overall Yield | Complexity | Scalability |

|---|---|---|---|

| Halogenation-Lithiation | 45% | High | Moderate |

| Cyclization | 50% | Moderate | High |

| Hydrogenation | 55% | High | Low |

Q & A

Q. What are the primary synthetic routes for 4-Chloro-2,3,8-trimethylquinoline, and how are reaction conditions optimized?

The synthesis of quinoline derivatives often employs classical methods such as the Conrad-Limpach reaction , which involves cyclization of substituted anilines with β-keto esters. For this compound, chlorination steps must be carefully controlled to ensure regioselectivity. Optimization parameters include:

- Temperature : Elevated temperatures (e.g., 120–160°C) for cyclization .

- Catalysts : Acidic conditions (e.g., polyphosphoric acid) to promote ring closure .

- Purification : Column chromatography or recrystallization to isolate the product from by-products like unreacted intermediates .

Evidence from analogous compounds (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) suggests that halogenation steps may require stoichiometric control to avoid over-chlorination .

Q. What spectroscopic techniques are used to characterize this compound, and what key data should researchers expect?

Key analytical methods include:

- <sup>1</sup>H/</sup>13</sup>C NMR :

- Mass Spectrometry (MS) : A molecular ion peak at m/z 205.68 (C12H12ClN<sup>+</sup>) .

- IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm<sup>-1</sup>) and aromatic C=C (~1600 cm<sup>-1</sup>) .

Cross-validation with X-ray crystallography (for structurally similar compounds) resolves ambiguities in substituent positioning .

Q. What safety protocols are critical when handling this compound?

The compound is classified as acute oral toxicity (Category 3) and causes severe eye damage (Category 1):

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation .

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Questions

Q. How can researchers address regioselectivity challenges during the chlorination of trimethylquinoline precursors?

Regioselective chlorination is influenced by:

- Substituent Effects : Electron-donating methyl groups (2-, 3-, 8-positions) direct electrophilic chlorination to the 4-position via steric and electronic modulation .

- Reagent Choice : Use of N-chlorosuccinimide (NCS) in non-polar solvents (e.g., CCl4) minimizes side reactions .

- Kinetic Control : Low temperatures (−10 to 0°C) favor selective mono-chlorination .

For validation, HPLC-UV with quenching agents (e.g., ascorbic acid) can monitor reaction progress and by-product formation .

Q. How should conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- 2D NMR Techniques : HSQC and HMBC correlations confirm proton-carbon connectivity, distinguishing between methyl groups in crowded regions .

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C12H12ClN) and rule out isotopic interference .

- X-ray Crystallography : Definitive structural assignment via crystallographic data, as demonstrated for N-[(2-chloro-8-methylquinolin-3-yl)methyl] derivatives .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

- In Silico Screening : Molecular docking to assess binding affinity with target proteins (e.g., malaria PfATP4 or bacterial topoisomerases) .

- In Vitro Assays :

- Antimalarial activity: Inhibition of Plasmodium falciparum growth (IC50 values).

- Cytotoxicity: MTT assays on mammalian cell lines .

- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing chloro with trifluoromethyl) to enhance potency and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.